S-Carbamidomethylglutathione

Description

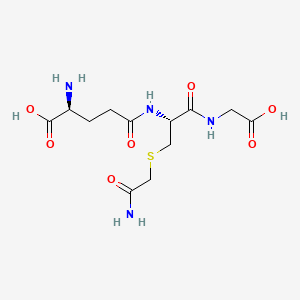

S-Carbamidomethylglutathione is a chemically modified derivative of glutathione (γ-L-glutamyl-L-cysteinylglycine), a tripeptide critical in redox homeostasis, detoxification, and cellular defense mechanisms . The carbamidomethyl group (-NH-C(=O)-NH₂) is introduced via alkylation of glutathione’s cysteine thiol group, a common modification to protect sulfhydryl groups from oxidation or to study enzyme-substrate interactions . This derivative retains glutathione’s core structure but exhibits altered reactivity and stability due to the substitution, making it valuable in biochemical assays and therapeutic research.

Properties

CAS No. |

78723-99-6 |

|---|---|

Molecular Formula |

C12H20N4O7S |

Molecular Weight |

364.38 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-(2-amino-2-oxoethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H20N4O7S/c13-6(12(22)23)1-2-9(18)16-7(4-24-5-8(14)17)11(21)15-3-10(19)20/h6-7H,1-5,13H2,(H2,14,17)(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6-,7-/m0/s1 |

InChI Key |

SUFIKXONQSLMKR-BQBZGAKWSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSCC(=O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CSCC(=O)N)C(=O)NCC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Carbamidomethylglutathione typically involves the reaction of glutathione with iodoacetamide. The reaction is carried out in an aqueous solution at a neutral pH to ensure the stability of the compound. The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: S-Carbamidomethylglutathione undergoes various chemical reactions, including:

Reduction: It can be reduced back to its thiol form, which is essential for its antioxidant properties.

Substitution: The carbamidomethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other mild oxidizing agents are commonly used.

Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are employed.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of disulfide bonds.

Reduction: Regeneration of the thiol form.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

S-Carbamidomethylglutathione has a wide range of applications in scientific research:

Mechanism of Action

S-Carbamidomethylglutathione exerts its effects primarily through its antioxidant properties. It participates in redox reactions, where it can donate electrons to neutralize reactive oxygen species (ROS). The compound also plays a role in detoxification by conjugating with electrophilic compounds, making them more water-soluble for excretion . The molecular targets include various enzymes involved in redox balance and detoxification pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Glutathione Derivatives

Molecular and Structural Differences

The table below summarizes key structural and functional differences between S-Carbamidomethylglutathione and analogous glutathione derivatives:

Note: Exact molecular weights may vary based on hydration and salt forms.

Reactivity and Stability

- This compound : The carbamidomethyl group enhances stability by preventing thiol oxidation, making it ideal for long-term storage and experiments requiring inert sulfhydryl groups .

- S-Lactoylglutathione : The lactoyl group participates in the glyoxalase system, converting methylglyoxal (a cytotoxic metabolite) into D-lactate . Its reactivity is pathway-specific.

- S-Methylglutathione : The methyl group increases lipophilicity, improving membrane permeability but reducing solubility in aqueous buffers .

- S-(2-Chloroacetyl)glutathione : The chloroacetyl group confers electrophilicity, enabling covalent binding to nucleophilic residues in enzymes like glutathione S-transferases (GSTs) .

Enzyme Interactions

Key Research Findings

- In tumor models, S-Methylglutathione showed enhanced bioavailability but reduced efficacy in sensitizing cancer cells to cisplatin compared to native glutathione .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.